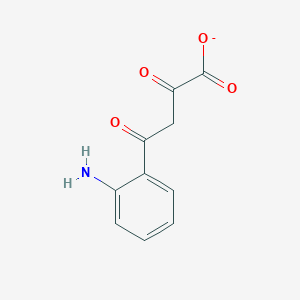
4-(2-Aminophenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminophenyl)-2,4-dioxobutanoate is the conjugate base of 4-(2-aminophenyl)-2,4-dioxobutanoic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 4-(2-aminophenyl)-2,4-dioxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
One of the primary applications of 4-(2-Aminophenyl)-2,4-dioxobutanoate is in the study of metabolic pathways. It serves as a substrate for various enzymes involved in amino acid metabolism. For instance, it is implicated in the kynurenine pathway, which is crucial for tryptophan metabolism in humans and other organisms .
Case Study: Tryptophan Metabolism
In a recent study, researchers investigated the effects of dietary components on tryptophan metabolism. The presence of this compound was noted as a significant metabolite in the serum of treated mice, indicating its role in modulating metabolic profiles related to gut microbiota interactions . This highlights its potential use as a biomarker for metabolic health.
Synthetic Chemistry
The compound is also valuable in synthetic organic chemistry. It can be used as a building block for synthesizing various derivatives, including azo dyes and other complex organic molecules. Its structure allows for functionalization at multiple sites, making it versatile for creating compounds with diverse biological activities.
Data Table: Synthesis and Derivatives
| Compound Name | Structure | Application |
|---|---|---|
| Azo Dyes | Various | Dyes and pigments |
| Benzoxazole Derivatives | Varies | Anticancer activities |
| Dithiocarbamate Compounds | Varies | Agricultural chemicals |
Therapeutic Potential
Emerging research indicates that this compound may possess therapeutic properties. Its involvement in metabolic pathways suggests potential roles in treating metabolic disorders or cancers.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of compounds derived from similar scaffolds. For example, benzoxazole derivatives have shown promising cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) when combined with amines similar to those found in this compound . This suggests that further exploration of this compound could lead to novel therapeutic agents.
Eigenschaften
Molekularformel |
C10H8NO4- |
|---|---|
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
4-(2-aminophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H9NO4/c11-7-4-2-1-3-6(7)8(12)5-9(13)10(14)15/h1-4H,5,11H2,(H,14,15)/p-1 |
InChI-Schlüssel |
CAOVWYZQMPNAFJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















